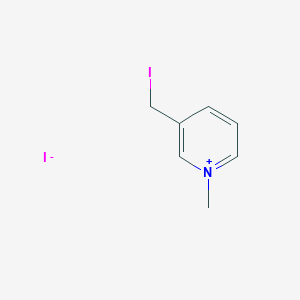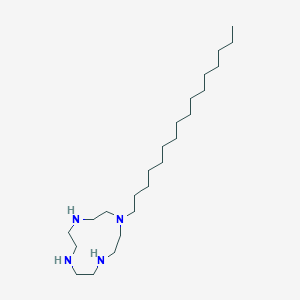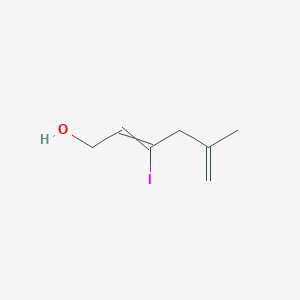
3-Iodo-5-methylhexa-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-5-methylhexa-2,5-dien-1-ol is an organic compound with the molecular formula C7H11IO It is characterized by the presence of an iodine atom, a methyl group, and a hydroxyl group attached to a hexadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methylhexa-2,5-dien-1-ol typically involves the iodination of 5-methylhexa-2,5-dien-1-ol. One common method is the reaction of 5-methylhexa-2,5-dien-1-ol with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-Iodo-5-methylhexa-2,5-dien-1-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The double bonds in the hexadiene backbone can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products include 3-azido-5-methylhexa-2,5-dien-1-ol or 3-thio-5-methylhexa-2,5-dien-1-ol.
Oxidation Reactions: Products include 3-iodo-5-methylhexa-2,5-dienal or 3-iodo-5-methylhexa-2,5-dienone.
Reduction Reactions: Products include 3-iodo-5-methylhexane-1-ol.
Aplicaciones Científicas De Investigación
3-Iodo-5-methylhexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Iodo-5-methylhexa-2,5-dien-1-ol depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would require further experimental investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylhexa-2,5-dien-1-ol: Lacks the iodine atom, making it less reactive in substitution reactions.
2-Methylhexa-3,5-diyn-2-ol: Contains a triple bond, leading to different reactivity and applications.
4-Methylhexa-3,5-dien-1-ol: Positional isomer with different chemical properties and reactivity.
Uniqueness
3-Iodo-5-methylhexa-2,5-dien-1-ol is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research .
Propiedades
Número CAS |
130496-90-1 |
|---|---|
Fórmula molecular |
C7H11IO |
Peso molecular |
238.07 g/mol |
Nombre IUPAC |
3-iodo-5-methylhexa-2,5-dien-1-ol |
InChI |
InChI=1S/C7H11IO/c1-6(2)5-7(8)3-4-9/h3,9H,1,4-5H2,2H3 |
Clave InChI |
NXHDQOBUIDQQHY-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC(=CCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


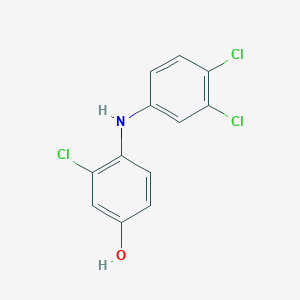
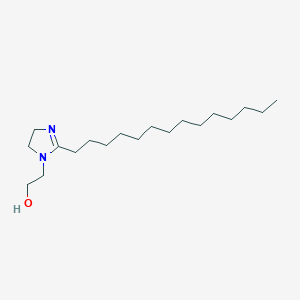
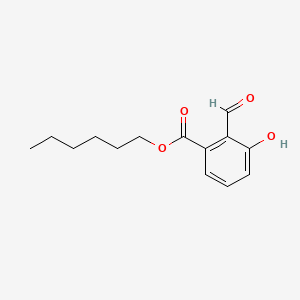
![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)
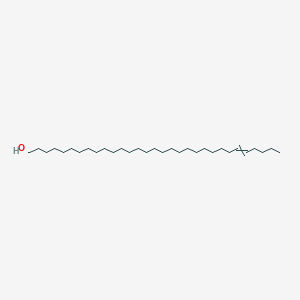
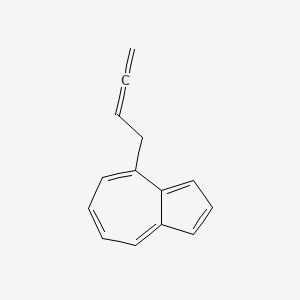
![6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate](/img/structure/B14281475.png)
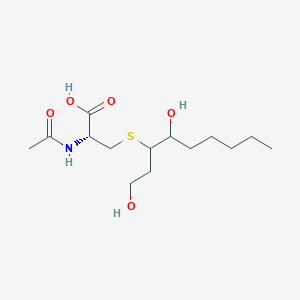
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)
